molecular formula C17H17N3O3 B11025922 Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]- CAS No. 88542-60-3

Benzamide, 4-(acetylamino)-N-[4-(acetylamino)phenyl]-

Cat. No.: B11025922
CAS No.: 88542-60-3
M. Wt: 311.33 g/mol
InChI Key: QPFUKZRQTQUKMK-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide is an organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two acetylamino groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide typically involves the acetylation of 4-aminobenzamide. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The process involves the following steps:

  • Dissolution of 4-aminobenzamide in a suitable solvent such as dichloromethane.
  • Addition of acetic anhydride to the solution.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purification of the product through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Acetylamino)phenyl acetate: A related compound with similar acetylamino groups but different structural arrangement.

    4-(Acetylamino)phenyl acetic acid: Another related compound with an acetic acid moiety.

Uniqueness

4-(acetylamino)-N-[4-(acetylamino)phenyl]benzamide is unique due to its dual acetylamino groups attached to a benzamide core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88542-60-3

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

4-acetamido-N-(4-acetamidophenyl)benzamide

InChI

InChI=1S/C17H17N3O3/c1-11(21)18-14-5-3-13(4-6-14)17(23)20-16-9-7-15(8-10-16)19-12(2)22/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23)

InChI Key

QPFUKZRQTQUKMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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